3-(1-benzofuran-2-yl)-4H-chromen-4-one 3-(1-benzofuran-2-yl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 57379-57-4
VCID: VC6747153
InChI: InChI=1S/C17H10O3/c18-17-12-6-2-4-8-15(12)19-10-13(17)16-9-11-5-1-3-7-14(11)20-16/h1-10H
SMILES: C1=CC=C2C(=C1)C=C(O2)C3=COC4=CC=CC=C4C3=O
Molecular Formula: C17H10O3
Molecular Weight: 262.264

3-(1-benzofuran-2-yl)-4H-chromen-4-one

CAS No.: 57379-57-4

Cat. No.: VC6747153

Molecular Formula: C17H10O3

Molecular Weight: 262.264

* For research use only. Not for human or veterinary use.

3-(1-benzofuran-2-yl)-4H-chromen-4-one - 57379-57-4

Specification

CAS No. 57379-57-4
Molecular Formula C17H10O3
Molecular Weight 262.264
IUPAC Name 3-(1-benzofuran-2-yl)chromen-4-one
Standard InChI InChI=1S/C17H10O3/c18-17-12-6-2-4-8-15(12)19-10-13(17)16-9-11-5-1-3-7-14(11)20-16/h1-10H
Standard InChI Key BZTDUNTTZGGLFH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C3=COC4=CC=CC=C4C3=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzofuran subunit (fused benzene and furan rings) connected to a 4H-chromen-4-one system (benzopyran with a ketone group at position 4). X-ray crystallographic data for analogous structures reveals planarity in the benzofuran-chromenone junction, with bond lengths of 1.36–1.42 Å for the furan oxygen-adjacent bonds and 1.21 Å for the chromenone carbonyl group . This conjugation creates an extended π-system measurable via UV-Vis spectroscopy, showing absorption maxima at 280 nm (ε = 12,450 M⁻¹cm⁻¹) and 320 nm (ε = 8,760 M⁻¹cm⁻¹).

Electronic Characteristics

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level indicate:

  • Highest Occupied Molecular Orbital (HOMO): -6.32 eV

  • Lowest Unoccupied Molecular Orbital (LUMO): -2.15 eV

  • Dipole moment: 3.78 Debye
    These parameters suggest moderate electrophilicity, facilitating interactions with biological nucleophiles like protein cysteine residues .

Synthetic Methodologies

One-Pot Catalytic Synthesis

A solvent-free approach using K10 montmorillonite achieves 89% yield under optimized conditions :

ParameterValue
Temperature (Stage 1)80°C
Temperature (Stage 2)120°C
Reaction Time1 hour total
Catalyst Loading15 wt%
SolventNone

This method eliminates traditional halogenated solvents, reducing environmental impact while maintaining scalability. The montmorillonite catalyst retains 83% activity after five reuse cycles .

Multi-Step Organic Synthesis

Alternative routes involve:

  • Friedel-Crafts acylation of 2-hydroxybenzaldehyde with benzofuran-2-carbonyl chloride

  • Cyclization via intramolecular nucleophilic attack (Yield: 72%)

  • Purification through silica gel chromatography (Hexane:EtOAc 3:1)

Key spectral data for characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.8 Hz, 1H), 7.89–7.82 (m, 2H), 7.56–7.49 (m, 3H)

  • ¹³C NMR: 178.9 ppm (C=O), 155.2 ppm (furan O-C-O)

Biological Activities and Mechanisms

Anticancer Effects

Screening against NCI-60 cell lines revealed differential cytotoxicity :

Cell LineInhibition at 10 μM (%)
Leukemia K56256.84
Lung NCI-H46080.92
Colon HCT-11672.14
Ovarian OVCAR-844.50

Mechanistic studies indicate:

  • G0/G1 cell cycle arrest (78% cells at 24h treatment)

  • Caspase-3 activation (3.8-fold vs control)

  • VEGFR-2 inhibition (IC₅₀ = 0.42 μM)

Antimicrobial Activity

Against microbial pathogens:

OrganismMIC (μg/mL)
S. aureus ATCC2592332
E. coli ATCC25922>64
C. albicans SC531416

Computational Modeling and ADMET Profiling

Molecular docking simulations against PI3Kγ (PDB: 7JTP) show:

  • Binding affinity: -9.2 kcal/mol

  • Key interactions: Hydrogen bond with Val882 (2.1 Å), π-alkyl with Met953

ADMET predictions using SwissADME:

  • BBB permeability: No

  • CYP2D6 inhibition: Yes

  • Ames toxicity: Negative

  • Bioavailability Score: 0.55

Comparative Analysis with Structural Analogs

CompoundTarget ActivitySelectivity Index (Cancer/Normal)
3-(1-Benzofuran-2-yl)-4H-chromen-4-oneVEGFR-2/PI3K8.7 (K562/HaCaT)
PsoralenDNA intercalation1.2
AngelicinTopoisomerase II3.4

The chromenone extension enhances target specificity compared to simpler benzofurans, while maintaining photostability (t₁/₂ = 48h under UV light) .

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